molecular formula C9H11ClF3NO B1374683 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride CAS No. 1423032-18-1

2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride

Cat. No.: B1374683
CAS No.: 1423032-18-1
M. Wt: 241.64 g/mol
InChI Key: LKRCVAWTGZSLFR-UHFFFAOYSA-N
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Description

2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS 1423032-18-1) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C9H11ClF3NO and a molecular weight of 241.64 g/mol, this compound serves as a valuable chiral building block in organic synthesis and medicinal chemistry . The presence of the trifluoromethyl group enhances the molecule's lipophilicity and metabolic stability, making it a key intermediate in the design of potential pharmaceutical agents . The amino and hydroxyl functional groups on the ethanolamine backbone provide versatile handles for further chemical modification, enabling its incorporation into more complex molecular architectures. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information . Storage recommendations are to keep the container sealed in a dry environment at room temperature .

Properties

IUPAC Name

2-amino-2-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRCVAWTGZSLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-18-1
Record name Benzeneethanol, β-amino-4-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-18-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-2-[4-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride is explored for its potential therapeutic applications:

  • Antiviral Activity : Research indicates that this compound may serve as an intermediate in synthesizing chemokine CCR5 antagonists, which are relevant in HIV treatment.
  • Antimicrobial Properties : Similar amino alcohol derivatives have shown significant antimicrobial activity against various bacterial and fungal strains, suggesting that this compound may possess similar properties.
  • Anticancer Potential : Compounds with trifluoromethyl groups are often studied for their ability to inhibit cancer cell proliferation by interfering with cell signaling pathways.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. Its chiral nature allows for the synthesis of enantiomerically pure products, which are crucial in drug development.
  • Reactions Involving Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, making it a useful precursor for further chemical modifications.

Biological Studies

The interactions of this compound with biological targets are under investigation:

  • Receptor Binding Studies : The compound's ability to modulate receptor activity suggests potential applications in immunology and signaling pathways involved in disease processes.
  • Mechanistic Studies : Understanding the mechanism of action involves studying how the trifluoromethyl group enhances binding affinity and metabolic stability, leading to prolonged biological activity.

Case Study 1: Antiviral Research

In a study investigating CCR5 antagonists, researchers synthesized derivatives of this compound. These derivatives demonstrated promising activity against HIV by blocking viral entry into host cells. The presence of the trifluoromethyl group was critical in enhancing the binding affinity to the CCR5 receptor.

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of similar amino alcohols. Results indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects on bacterial growth, suggesting that this compound could be developed into a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: 2-Amino-2-[4-(trifluoromethyl)phenyl]ethanol hydrochloride
  • Molecular Formula: C₉H₁₁ClF₃NO
  • Molecular Weight : 241.64 g/mol
  • CAS Number : 2829292-57-9 (R-enantiomer)
  • Key Features: Contains a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. Ethanolamine backbone with an amino group and hydroxyl group. Exists as enantiomers (R and S configurations), with the R-enantiomer documented in commercial catalogs .

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Differences
(R)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride 2061996-73-2 C₉H₁₀Cl₂F₃NO -Cl at 3-position, -CF₃ at 4-position 276.09 Additional chloro group increases molecular weight; may alter receptor binding .
(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride 1394822-95-7 C₉H₁₀ClF₄NO -F at 4-position, -CF₃ at 3-position 259.63 Fluorine substitution enhances electronegativity, potentially improving solubility .
(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride 191109-51-0 C₈H₁₁Cl₂NO -Cl at 4-position (no -CF₃) 216.09 Lacks trifluoromethyl group; simpler structure with reduced lipophilicity .

Key Observations :

  • Trifluoromethyl vs. Chloro/Fluoro : The -CF₃ group increases steric bulk and electron-withdrawing effects compared to -Cl or -F, influencing binding affinity in biological targets .
  • Positional Isomerism : Substitutions at the 3- or 4-position on the phenyl ring modulate steric interactions and electronic properties .

Backbone-Modified Derivatives

Compound Name CAS Number Molecular Formula Structural Variation Molecular Weight (g/mol) Key Differences
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride 390815-48-2 C₁₁H₁₃ClF₃NO₂ Ester (methoxy carbonyl) replaces hydroxyl 291.68 Enhanced stability for synthetic intermediates; used in peptide coupling .
2-Amino-2-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride 870483-31-1 C₁₀H₁₁ClF₃NO₂ Propanoic acid replaces ethanolamine 269.65 Carboxylic acid functionality enables salt formation or conjugation in drug design .

Key Observations :

  • Functional Groups: Ethanolamine derivatives offer hydroxyl groups for hydrogen bonding, while esters or carboxylic acids provide reactivity for further derivatization .

Enantiomeric Comparisons

Compound Name CAS Number Configuration Molecular Weight (g/mol) Key Differences
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride 2829292-57-9 R 241.64 Preferred in chiral synthesis for target-specific activity .
(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride 1394822-95-7 S 259.63 Enantiomeric specificity may reduce off-target effects in biological systems .

Key Observations :

  • Stereochemistry : The R-enantiomer is more commonly commercialized, but S-enantiomers are critical for studying enantioselective interactions .

Physicochemical Properties

Property 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol HCl (R)-4-chloro-3-CF₃ Analog (S)-4-fluoro-3-CF₃ Analog
LogP ~1.5 (estimated) ~2.1 ~1.8
Solubility Moderate in DMSO, low in water Lower aqueous solubility due to -Cl Higher solubility due to -F
Melting Point Not reported Not reported 180–185°C (decomposes)

Commercial Availability and Pricing

  • Target Compound: Available from CymitQuimica (Ref: 10-F718444) and Santa Cruz Biotechnology (sc-341132), priced at ~$510/g .
  • Fluoro-Substituted Enantiomers : Stocked at 95% purity, ~$247/g (1g scale) .
  • Chloro-Substituted Analog : Sold on ECHEMI with verified suppliers; pricing varies by quantity .

Biological Activity

2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride, a compound with the molecular formula C9H10F3NO·HCl, has garnered attention in pharmacological research due to its potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in various biological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Structure : The compound features an amino alcohol structure with a trifluoromethyl group positioned on the phenyl ring. This configuration significantly influences its biological interactions.
  • Physical Properties : It is a hydrochloride salt, which enhances its solubility in aqueous environments, facilitating its use in biological assays.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group can enhance binding affinity to target enzymes, potentially inhibiting their activity. For instance, studies have shown that compounds with similar structures can effectively inhibit serotonin uptake by interacting with the transporter proteins involved in neurotransmission .
  • Modulation of Receptor Activity : The compound may modulate receptor activity through competitive inhibition or allosteric modulation, affecting pathways related to neurotransmitter release and uptake.

Antimicrobial Activity

Research has indicated that compounds with amino alcohol structures exhibit antimicrobial properties. For example:

  • Antimycobacterial Activity : A study demonstrated that related compounds showed promising activity against Mycobacterium tuberculosis (Mtb), indicating potential for further exploration in treating tuberculosis .
CompoundMIC (mg/L)Effectiveness
2-Amino-2-(4-(trifluoromethyl)phenyl)ethanolTBDPotential activity against Mtb
Rifampin0.03Standard treatment

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological effects:

  • Serotonin Uptake Inhibition : Similar compounds have been shown to inhibit serotonin uptake by up to six times more effectively than their non-fluorinated counterparts, suggesting that this compound may possess similar properties .

Case Studies

  • Study on Antimycobacterial Activity :
    • A series of amino alcohol derivatives were screened against Mtb. The results indicated that modifications in the amino and alcohol functionalities significantly affected their antimicrobial potency. The trifluoromethyl substitution was noted to enhance efficacy due to improved membrane permeability and interaction with bacterial enzymes.
  • Neuropharmacological Assessment :
    • In a controlled study assessing serotonin transporter inhibition, compounds similar to this compound exhibited significant inhibition rates. This suggests potential applications in treating mood disorders where serotonin dysregulation is a factor.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride, and how can purity be optimized?

  • Methodological Answer : A common approach involves reductive amination of 4-(trifluoromethyl)benzaldehyde with ethanolamine derivatives, followed by HCl salt formation. Acid hydrolysis (e.g., concentrated HCl at 70–80°C for 4–6 hours in THF) is critical for deprotection and salt crystallization . Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O:ACN) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Verify the presence of the ethanol backbone (δ ~3.6–4.0 ppm for –CH₂OH) and trifluoromethyl group (δ ~120–125 ppm in 13C).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 254.09 (calculated for C₉H₁₁F₃NO⁺).
  • IR Spectroscopy : Look for O–H (3300 cm⁻¹) and N–H (1600 cm⁻¹) stretches.
  • X-ray Crystallography : Resolve chiral center configuration if enantiomeric purity is critical .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye irritation .
  • Work in a fume hood due to potential HCl vapor release during synthesis.
  • Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
  • Dispose of waste via neutralization (e.g., NaOH) before professional disposal .

Advanced Research Questions

Q. How can enantiomeric purity impact biological activity, and what methods resolve this?

  • Methodological Answer : The chiral center at the aminoethanol moiety can lead to divergent receptor-binding affinities (e.g., β-adrenergic or NMDA receptor modulation). Use chiral HPLC (Chiralpak AD-H column, 90:10 hexane:isopropanol) to separate enantiomers. For asymmetric synthesis, employ chiral catalysts (e.g., Ru-BINAP) during reductive amination . Validate enantiopurity via optical rotation ([α]D²⁵ = ±15° in MeOH) .

Q. What strategies mitigate discrepancies in reported solubility and stability data?

  • Methodological Answer : Solubility conflicts often arise from solvent polarity (e.g., DMSO vs. water) and pH. Perform solubility assays at 25°C in buffered solutions (pH 1–7.4). For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Note: The trifluoromethyl group enhances hydrolytic stability but may increase lipophilicity, complicating aqueous solubility .

Q. How can this compound be applied in medicinal chemistry as a pharmacophore?

  • Methodological Answer : Its β-amino alcohol structure mimics neurotransmitters (e.g., epinephrine) and kinase inhibitors. Examples:
  • Antimicrobials : Derivatize the amine with sulfonamide groups to target bacterial dihydropteroate synthase .
  • CNS Agents : Modify the aryl group for blood-brain barrier penetration (logP >2.5) and test in dopamine receptor assays .
  • Prodrug Design : Esterify the hydroxyl group to enhance bioavailability .

Q. What analytical techniques resolve conflicting bioactivity data in cell-based assays?

  • Methodological Answer : Contradictions may stem from impurity profiles (e.g., residual solvents) or assay conditions.
  • HPLC-ELSD : Quantify impurities (<0.5% threshold).
  • Dose-Response Curves : Use Hill slopes to identify non-specific binding (slope <1 suggests aggregation).
  • Counter-Screens : Test against related targets (e.g., adrenergic vs. serotonin receptors) to confirm selectivity .

Methodological Notes

  • Synthesis Optimization : Replace THF with 2-MeTHF for greener chemistry .
  • Data Reproducibility : Pre-equilibrate HPLC columns with buffer to minimize retention time variability.
  • Advanced Applications : Pair with computational docking (AutoDock Vina) to predict binding modes to targets like β2-adrenergic receptors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride
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2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride

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